molecular formula C28H38O13 B1243915 1-[3-carboxy-2-hydroxy-2-[2-oxo-5-[(1E,5Z,8Z)-tetradeca-1,5,8-trienyl]oxolan-3-yl]propanoyl]oxypropane-1,2,3-tricarboxylic acid

1-[3-carboxy-2-hydroxy-2-[2-oxo-5-[(1E,5Z,8Z)-tetradeca-1,5,8-trienyl]oxolan-3-yl]propanoyl]oxypropane-1,2,3-tricarboxylic acid

Cat. No. B1243915
M. Wt: 582.6 g/mol
InChI Key: SCNKZRBYVALSHS-OXXZWVFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-carboxy-2-hydroxy-2-[2-oxo-5-[(1E,5Z,8Z)-tetradeca-1,5,8-trienyl]oxolan-3-yl]propanoyl]oxypropane-1,2,3-tricarboxylic acid is a natural product found in Fusarium with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis from 6-methyl-5-hepten-2-one: A study by Hanzawa et al. (2012) explores the synthesis of related 3-hydroxy acids from 6-methyl-5-hepten-2-one, leading to compounds with a tetrahydropyran ring. This research is significant in understanding the chemical pathways and synthesis techniques for complex organic compounds including 1-[3-carboxy-2-hydroxy-2-[2-oxo-5-[(1E,5Z,8Z)-tetradeca-1,5,8-trienyl]oxolan-3-yl]propanoyl]oxypropane-1,2,3-tricarboxylic acid (Hanzawa et al., 2012).

Applications in Organic Synthesis

  • Biotechnological Production of Oxo- and Hydroxycarboxylic Acids

    Aurich et al. (2012) discuss the biotechnological preparation of oxo- and hydroxycarboxylic acids, emphasizing their use as new building blocks in organic synthesis. This research is relevant for understanding the production and application of complex carboxylic acids in green chemistry (Aurich et al., 2012).

  • Esterifications in Organic Synthesis

    Wang et al. (2012) have studied the esterification of primary alcohols in a water-containing solvent, which could have implications for the synthesis and modification of complex carboxylic acids like the one (Wang et al., 2012).

Structural and Chemical Characterization

  • Structural Analysis of Organic Salts

    Jin et al. (2014) provide insights into the structure of organic salts formed from acidic compounds, which could inform the understanding of similar complex carboxylic acids (Jin et al., 2014).

  • Analysis of Novel Heterocyclic Derivatives

    Talupur et al. (2021) delve into the synthesis and docking studies of novel carboxamides, demonstrating the potential for such compounds in various applications. This can be related to understanding the structure and potential applications of the complex carboxylic acid (Talupur et al., 2021).

  • Study on Quinolone Derivatives

    Ukrainets et al. (2013) focus on the synthesis and biological activity of quinolone derivatives. The research methods and findings could be relevant to similar studies on complex carboxylic acids (Ukrainets et al., 2013).

properties

Molecular Formula

C28H38O13

Molecular Weight

582.6 g/mol

IUPAC Name

1-[3-carboxy-2-hydroxy-2-[2-oxo-5-[(1E,5Z,8Z)-tetradeca-1,5,8-trienyl]oxolan-3-yl]propanoyl]oxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C28H38O13/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-20(26(37)40-18)28(39,17-22(31)32)27(38)41-23(25(35)36)19(24(33)34)16-21(29)30/h6-7,9-10,13-14,18-20,23,39H,2-5,8,11-12,15-17H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H,35,36)/b7-6-,10-9-,14-13+

InChI Key

SCNKZRBYVALSHS-OXXZWVFOSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CC/C=C/C1CC(C(=O)O1)C(CC(=O)O)(C(=O)OC(C(CC(=O)O)C(=O)O)C(=O)O)O

Canonical SMILES

CCCCCC=CCC=CCCC=CC1CC(C(=O)O1)C(CC(=O)O)(C(=O)OC(C(CC(=O)O)C(=O)O)C(=O)O)O

synonyms

CJ-15,183

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-carboxy-2-hydroxy-2-[2-oxo-5-[(1E,5Z,8Z)-tetradeca-1,5,8-trienyl]oxolan-3-yl]propanoyl]oxypropane-1,2,3-tricarboxylic acid
Reactant of Route 2
1-[3-carboxy-2-hydroxy-2-[2-oxo-5-[(1E,5Z,8Z)-tetradeca-1,5,8-trienyl]oxolan-3-yl]propanoyl]oxypropane-1,2,3-tricarboxylic acid
Reactant of Route 3
1-[3-carboxy-2-hydroxy-2-[2-oxo-5-[(1E,5Z,8Z)-tetradeca-1,5,8-trienyl]oxolan-3-yl]propanoyl]oxypropane-1,2,3-tricarboxylic acid
Reactant of Route 4
1-[3-carboxy-2-hydroxy-2-[2-oxo-5-[(1E,5Z,8Z)-tetradeca-1,5,8-trienyl]oxolan-3-yl]propanoyl]oxypropane-1,2,3-tricarboxylic acid
Reactant of Route 5
1-[3-carboxy-2-hydroxy-2-[2-oxo-5-[(1E,5Z,8Z)-tetradeca-1,5,8-trienyl]oxolan-3-yl]propanoyl]oxypropane-1,2,3-tricarboxylic acid
Reactant of Route 6
1-[3-carboxy-2-hydroxy-2-[2-oxo-5-[(1E,5Z,8Z)-tetradeca-1,5,8-trienyl]oxolan-3-yl]propanoyl]oxypropane-1,2,3-tricarboxylic acid

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